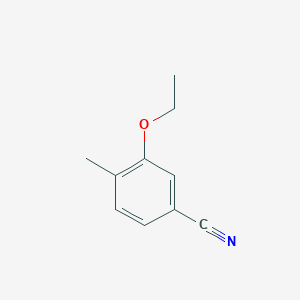
3-Ethoxy-4-methylbenzonitrile
描述
3-Ethoxy-4-methylbenzonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, where the benzene ring is substituted with an ethoxy group at the third position and a methyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-methylbenzonitrile typically involves the reaction of 3-ethoxyaniline with benzonitrile. The process can be summarized in the following steps:
Ethylation: Isovanillin reacts with bromoethane in the presence of a base to form 3-ethoxy-4-methoxybenzaldehyde.
Aldehyde Oximation: The aldehyde group is converted to an oxime using hydroxylamine hydrochloride.
Dehydration: Acetic anhydride is used to dehydrate the oxime, forming the nitrile group.
Decoloration: Activated carbon is used to decolorize the product, yielding this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact .
化学反应分析
Types of Reactions: 3-Ethoxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium ethoxide) are commonly employed.
Major Products:
Oxidation: 3-Ethoxy-4-methylbenzoic acid.
Reduction: 3-Ethoxy-4-methylbenzylamine.
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
3-Ethoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals .
作用机制
The mechanism of action of 3-ethoxy-4-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethoxy and methyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
- 3-Methoxy-4-methylbenzonitrile
- 4-Ethoxybenzonitrile
- 3-Ethoxybenzonitrile
Comparison:
- 3-Methoxy-4-methylbenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group. This difference affects its reactivity and solubility.
- 4-Ethoxybenzonitrile: Lacks the methyl group, resulting in different chemical properties and applications.
- 3-Ethoxybenzonitrile: Similar but without the methyl group, leading to variations in its chemical behavior and uses .
属性
IUPAC Name |
3-ethoxy-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQKJXQIJNAJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625932 | |
| Record name | 3-Ethoxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182287-57-6 | |
| Record name | 3-Ethoxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)





![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)
